molecular formula C20H21ClN2O2 B11015215 (2E)-3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

(2E)-3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B11015215
M. Wt: 356.8 g/mol
InChI Key: ALTPZTXLNDXGGH-ZHACJKMWSA-N
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Description

3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one is a complex organic compound that features a chlorophenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-(2-methoxyphenyl)piperazine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone linkage between the two aromatic rings. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Shares structural similarities but differs in the functional groups attached to the aromatic rings.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different reactivity and applications.

    (4-Chlorophenyl)(oxo)acetaldehyde: Similar aromatic structure but different functional groups.

Uniqueness

3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one is unique due to the presence of both a piperazine ring and a propenone linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H21ClN2O2/c1-25-19-9-5-4-8-18(19)22-12-14-23(15-13-22)20(24)11-10-16-6-2-3-7-17(16)21/h2-11H,12-15H2,1H3/b11-10+

InChI Key

ALTPZTXLNDXGGH-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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